molecular formula C16H22BrN3O2 B2586755 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide CAS No. 2034555-29-6

5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide

Cat. No. B2586755
CAS RN: 2034555-29-6
M. Wt: 368.275
InChI Key: FKNYPZZYAAOPHU-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of piperidine as a building block and reagent . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring attached to a benzyl group through one nitrogen atom . The piperidine ring is a common structure in many pharmaceuticals .


Chemical Reactions Analysis

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Scientific Research Applications

Synthesis and Modification

The preparation of nicotinic acid derivatives through processes such as palladium-catalyzed deuterolysis demonstrates the compound's utility in creating labeled molecules for further research and development. For instance, the synthesis of methyl nicotinate-5-2H from 5-bromonicotinate in dry tetrahydrofuran showcases the chemical's role in producing derivatives for nuclear magnetic resonance spectroscopy and mass spectroscopy analysis (Clark, 1976).

Biological Activity

Nicotinamide derivatives, including structures similar to 5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide, have been explored for their antiprotozoal activity. Studies have synthesized compounds with structural modifications aiming to enhance activity against Trypanosoma and Plasmodium species, indicating their potential in developing treatments for parasitic infections (Ismail et al., 2003).

Pharmacological Research

Research on nicotinamide derivatives extends to their pharmacological potential. For example, the investigation into the anticonvulsant and anti-inflammatory activities of new benzofuran-based heterocycles derived from nicotinamide indicates the compound's relevance in discovering novel therapeutic agents (Dawood et al., 2006).

Chemical Properties and Interactions

The study of nicotinamide and its derivatives, including their coordination compounds with metals such as mercury, provides insights into the chemical properties and potential applications in materials science and catalysis. These compounds exhibit unique bonding modes and can form polymeric structures, offering a basis for developing new materials and studying metal-ligand interactions (Ahuja, Singh, & Rai, 1975).

Future Directions

Piperidine derivatives, such as the compound , are a key area of focus in drug discovery due to their wide range of biological activities . Future research may focus on further understanding the mechanisms of action of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

5-bromo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c17-14-7-13(9-18-10-14)16(21)19-8-12-1-4-20(5-2-12)15-3-6-22-11-15/h7,9-10,12,15H,1-6,8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNYPZZYAAOPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide

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